Indole-3-Aldehyde Azine: Structural Dynamics, Synthesis, and Advanced Applications in Materials and Medicine
Indole-3-Aldehyde Azine: Structural Dynamics, Synthesis, and Advanced Applications in Materials and Medicine
Executive Overview
Indole-3-aldehyde azine (IUPAC: (E)-1-(1H-indol-3-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]methanimine), frequently referred to as bis(indole-3-ylmethylene)hydrazine, is a highly conjugated, symmetrical organic scaffold. Characterized by two electron-rich indole rings bridged by a rigid 2,3-diaza-1,3-butadiene (-CH=N-N=CH-) linkage, this molecule has transcended its traditional role as a simple Schiff base. Today, it is recognized as a critical multidentate ligand in the design of Metal-Organic Frameworks (MOFs) 1, a precursor for advanced MRI contrast agents 2, and a versatile pharmacophore in drug development. This guide provides an in-depth technical analysis of its chemical properties, a self-validating synthesis protocol, and its cutting-edge applications.
Chemical Structure and Physicochemical Properties
The structural hallmark of indole-3-aldehyde azine is its extended π -conjugation system. The planar nature of the azine bridge facilitates strong intermolecular π−π stacking, while the indole N-H groups serve as potent hydrogen bond donors.
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Stereochemistry & Isomerism : Due to the severe steric hindrance that would arise between the bulky indole rings in the Z,Z or E,Z configurations, the molecule predominantly crystallizes and exists in solution as the highly stable E,E-isomer .
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Electronic Profile : The extended conjugation significantly lowers the HOMO-LUMO gap compared to the parent indole-3-carboxaldehyde. This electronic tuning renders the molecule photoactive, allowing it to absorb visible light—a property that is aggressively exploited in photocatalytic materials 3.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| CAS Registry Number | 1233-49-4 |
| Molecular Formula | C18H14N4 |
| Molecular Weight | 286.33 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility Profile | Soluble in DMF, DMSO, hot ethanol; Insoluble in water |
| Hydrogen Bond Donors | 2 (Indole N-H) |
| Hydrogen Bond Acceptors | 2 (Azine N=N) |
| Hazard Classification | H315, H319, H335 (Skin/Eye/Respiratory Irritant) |
Data supported by PubChem and Sigma-Aldrich chemical databases 45.
Synthesis Methodology: The Schiff Base Condensation
Rationale & Causality
The synthesis of indole-3-aldehyde azine is driven by a classic Schiff base condensation between two equivalents of indole-3-carboxaldehyde and one equivalent of hydrazine hydrate.
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Solvent Choice : Absolute ethanol is selected because it dissolves the starting aldehyde but acts as a poor solvent for the highly conjugated azine product. As the azine forms, it precipitates out of solution, driving the equilibrium forward according to Le Chatelier's principle.
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Catalyst Dynamics : A catalytic amount of glacial acetic acid is strictly required. It protonates the carbonyl oxygen, increasing its electrophilicity. However, because acetic acid is a weak acid, it does not completely protonate the hydrazine, ensuring the nitrogen retains its lone pair to act as a nucleophile.
Self-Validating Experimental Protocol
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Reagent Preparation : Dissolve 20.0 mmol (2.90 g) of indole-3-carboxaldehyde in 50 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
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Catalytic Activation : Add 3-5 drops of glacial acetic acid to the solution.
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Controlled Nucleophilic Addition : Slowly add 10.0 mmol (0.50 g, ~0.49 mL) of hydrazine hydrate (N2H4·H2O, 98%) dropwise at room temperature. Causality: Dropwise addition prevents the premature precipitation of the mono-hydrazone intermediate, ensuring full conversion to the bis-azine.
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Reflux & Dehydration : Attach a reflux condenser and heat the mixture to 80°C for 4-6 hours.
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Validation Step 1: Monitor via TLC (Hexane/Ethyl Acetate 7:3). The reaction is complete when the aldehyde spot disappears and a new, lower-Rf yellow spot emerges.
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Isolation : Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize the yield of the precipitate.
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Purification : Filter the crude product under vacuum. Wash the filter cake with cold ethanol (2 × 10 mL). Causality: Cold ethanol washes away unreacted starting materials and trace mono-hydrazone without dissolving the target azine.
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Recrystallization : Recrystallize from a hot DMF/water mixture or hot ethanol to yield the pure E,E-isomer. Dry under vacuum at 60°C overnight.
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Analytical Validation : Confirm purity via 1 H NMR (DMSO- d6 ). The spectrum must show a characteristic azine proton singlet (-CH=N-) at ~8.6-8.9 ppm and a broad indole N-H singlet at ~11.5-12.0 ppm.
Figure 1: Step-by-step synthesis workflow and mechanism of indole-3-aldehyde azine.
Advanced Applications in Materials Science & Medicine
Metal-Organic Frameworks (MOFs) and Photocatalysis
In modern materials science, indole-3-aldehyde azine serves as a robust organic linker in the construction of MOFs. The nitrogen atoms of both the azine bridge and the indole rings coordinate effectively with transition metal nodes (e.g., Cd 2+ , Fe 3+ , Cu 2+ ).
Recent engineering of Cd-MOFs utilizing this azine ligand has demonstrated a profound reduction in the material's band gap. When these MOFs are synthesized via solvothermal methods and doped with Fe 3+ ions or Ag nanoparticles, they exhibit exceptional visible-light-driven photocatalytic activity. The extended π -system of the azine ligand acts as an antenna, harvesting solar light to drive electron-hole separation, which is subsequently used to degrade persistent organic pollutants like 2-chlorophenol and methylene blue 1.
Figure 2: Logical pathway of MOF assembly and its application in photocatalysis.
Diagnostic Contrast Agents and Radiopharmaceuticals
In the biomedical sector, bis-indole derivatives linked through hydrazine-derived spacing agents are pivotal precursors for diagnostic imaging. The azine bridge can be chemically reduced or functionalized to form highly stable N3S2 chelating networks. These networks tightly bind paramagnetic metals (like Gadolinium, Gd 3+ ) for MRI contrast agents, or radiometals (like Technetium, 99m Tc) for radiopharmaceuticals. Unlike traditional contrast agents, these bis-indole metal conjugates exhibit unique targetability to necrotic tissues, allowing for highly specific imaging of tumors and ischemic lesions 2.
Pharmacophore Potential
The indole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the side chain of tryptophan, allowing it to bind to diverse biological targets including kinases and serotonin receptors. The azine linkage provides a rigid, planar geometry that can intercalate into DNA or fit precisely into narrow enzymatic binding pockets. Furthermore, the azine bond is susceptible to controlled hydrolysis in the acidic microenvironments typical of solid tumors, presenting a compelling mechanism for pH-responsive prodrug delivery systems.
References
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Surib, N. A. B. "Design and Fabrication of Solar Light Responsive New Metal Organic Frameworks for Photocatalysis." University of Malaya Students' Repository, 2018. 1
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Meyer, D. et al. "Substituted bis-indole derivatives useful as contrast agents, pharmaceutical compositions containing them and intermediates for producing them." Guerbet SA / Google Patents (US7081472B2), 2006. 2
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ChemicalCell. "Organic Reagents for Organic Synthesis & Catalytic Reactions." ChemicalCell Database, 2024. 3
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National Institutes of Health. "3-Indolecarboxylaldehyde, azine (CID 135400613)." PubChem, 2024. 4
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MilliporeSigma. "INDOLE-3-CARBOXALDEHYDE AZINE AldrichCPR." Sigma-Aldrich, 2024. 5
Sources
- 1. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 2. US7081472B2 - Substituted bis-indole derivatives useful as contrast agents, pharmaceutical compositions containing them and intermediates for producing them - Google Patents [patents.google.com]
- 3. Organic Reagents for Organic Synthesis & Catalytic Reactions | ChemicalCell [chemicalcell.com]
- 4. 3-Indolecarboxylaldehyde, azine | C18H14N4 | CID 135400613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. INDOLE-3-CARBOXALDEHYDE AZINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
